1-Bromoanthracene

Catalog No.
S685992
CAS No.
7397-92-4
M.F
C14H9B
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromoanthracene

CAS Number

7397-92-4

Product Name

1-Bromoanthracene

IUPAC Name

1-bromoanthracene

Molecular Formula

C14H9B

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H

InChI Key

XMWJLKOCNKJERQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br

Organic Synthesis:

-Bromoanthracene is a valuable precursor for the synthesis of various organic compounds due to the presence of the reactive bromine atom and the aromatic ring system. Researchers utilize it in:

  • Suzuki-Miyaura coupling reactions: These reactions form carbon-carbon bonds between 1-bromoanthracene and a variety of boronic acid derivatives, leading to diversely functionalized aromatic compounds.
  • Sonogashira coupling reactions: This coupling reaction allows the introduction of various alkyne functionalities onto the anthracene ring system using 1-bromoanthracene as a starting material.
  • Buchwald-Hartwig amination: This reaction enables the formation of carbon-nitrogen bonds between 1-bromoanthracene and various amine derivatives, providing access to nitrogen-containing anthracene derivatives.

Material Science:

The photophysical properties of 1-bromoanthracene make it a potential candidate for various applications in material science, including:

  • Organic light-emitting diodes (OLEDs): Researchers are exploring the use of 1-bromoanthracene derivatives as emitters or hole-transporting materials in OLEDs due to their tunable photoluminescence properties.
  • Organic photovoltaics (OPVs): Similar to OLEDs, 1-bromoanthracene derivatives have been investigated for their potential application in OPVs due to their ability to absorb light and generate electricity.

Model Compound:

-Bromoanthracene serves as a model compound for studying various scientific phenomena, including:

  • Aromatic substitution reactions: Due to the presence of the reactive bromine atom, researchers use 1-bromoanthracene to understand the mechanisms and kinetics of aromatic substitution reactions.
  • Photochemical reactions: The photophysical properties of 1-bromoanthracene allow scientists to study fundamental photochemical processes, such as light absorption, fluorescence, and phosphorescence.

1-Bromoanthracene is an organic compound with the molecular formula C14H9BrC_{14}H_9Br and a molecular weight of 257.13 g/mol. It is a derivative of anthracene, characterized by the substitution of a bromine atom at the first position of the anthracene structure. This compound typically appears as a solid at room temperature and is known for its crystalline form. The presence of the bromine atom not only influences its physical properties but also its reactivity in various chemical processes .

Due to the electrophilic nature of the bromine atom. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other substituents through electrophilic aromatic substitution, allowing for further functionalization of the anthracene core.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as thiolates, leading to the formation of new compounds .
  • Bromination: The compound can react with additional bromine under certain conditions, leading to polybrominated derivatives.

Research indicates that 1-bromoanthracene exhibits biological activity, particularly in terms of its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon irradiation makes it a candidate for applications in cancer treatment. Additionally, studies have shown that halogenated anthracenes may have antimicrobial properties, although specific data on 1-bromoanthracene is limited .

Several methods exist for synthesizing 1-bromoanthracene:

  • Direct Bromination: The simplest method involves the bromination of anthracene using bromine in non-polar solvents, often facilitated by catalysts like silica gel to enhance reaction efficiency .
  • Photochemical Methods: Ultraviolet light can be used to promote the reaction between anthracene and bromine, resulting in selective bromination.
  • Electrophilic Aromatic Substitution: This method involves using brominating agents under controlled conditions to selectively introduce the bromine atom at the desired position on the anthracene ring.

1-Bromoanthracene has various applications in different fields:

  • Organic Electronics: It is used in organic semiconductor materials due to its electronic properties.
  • Photodynamic Therapy: Its ability to generate reactive oxygen species makes it useful in medical applications aimed at treating cancer.
  • Chemical Synthesis: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules.

Studies have explored the interactions of 1-bromoanthracene with various biological and chemical systems. Notably, its interactions with nucleophiles have been examined to understand its reactivity patterns. Additionally, research into its photophysical properties has provided insights into how it behaves under UV light exposure, which is crucial for its application in photodynamic therapy .

1-Bromoanthracene is part of a broader family of bromo-substituted anthracenes. Here are some similar compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Characteristics
2-BromoanthraceneC14H9BrC_{14}H_9BrBromine at the second position; different reactivity pattern compared to 1-bromo derivative.
9-BromoanthraceneC14H9BrC_{14}H_9BrBromination at the ninth position; often used in polymer chemistry.
AnthraceneC14H10C_{14}H_{10}Parent compound without halogen substitution; serves as a base for brominated derivatives.
1-ChloroanthraceneC14H9ClC_{14}H_9ClChlorine instead of bromine; different electronic properties and reactivity.

Each of these compounds exhibits unique properties and reactivities due to their structural differences, making them suitable for specific applications in organic synthesis and materials science.

XLogP3

5.1

Wikipedia

1-Bromoanthracene

Dates

Modify: 2023-08-15

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